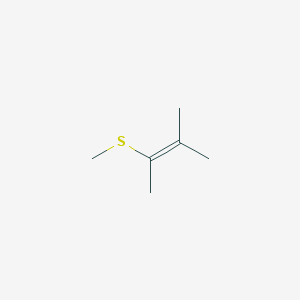![molecular formula C9H8 B14707829 Spiro[4.4]nona-1,3,6,8-tetraene CAS No. 14867-83-5](/img/structure/B14707829.png)
Spiro[4.4]nona-1,3,6,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.4]nona-1,3,6,8-tetraene: is an organic compound with the molecular formula C₉H₈ and a molecular weight of 116.1598 g/mol It is characterized by a unique spirocyclic structure, which consists of two nonane rings sharing a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.4]nona-1,3,6,8-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-hexadiene with a suitable catalyst to form the spirocyclic structure. The reaction conditions often include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nona-1,3,6,8-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated spirocyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, Spiro[4.4]nona-1,3,6,8-tetraene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions .
Biology and Medicine
While specific biological and medicinal applications are not well-documented, spirocyclic compounds in general are of interest for their potential pharmacological properties. They may serve as scaffolds for the development of new drugs with unique modes of action.
Industry
In industry, this compound could be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure may also find applications in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of Spiro[4.4]nona-1,3,6,8-tetraene involves its interaction with various molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to specific biological effects. detailed studies on its mechanism of action are limited and require further research .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]deca-1,6,9-trien-8-one: Another spirocyclic compound with a similar structure but different functional groups.
Spiro[4.4]octa-1,3,6-triene: A related compound with one fewer carbon atom in the ring system.
Uniqueness
Spiro[4.4]nona-1,3,6,8-tetraene is unique due to its specific spirocyclic structure and the presence of four double bonds. This gives it distinct chemical properties and reactivity compared to other spirocyclic compounds .
Properties
CAS No. |
14867-83-5 |
|---|---|
Molecular Formula |
C9H8 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
spiro[4.4]nona-1,3,6,8-tetraene |
InChI |
InChI=1S/C9H8/c1-2-6-9(5-1)7-3-4-8-9/h1-8H |
InChI Key |
CLZMRBFGNUYTSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C=C1)C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


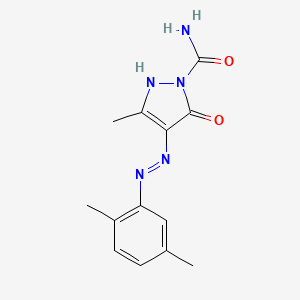

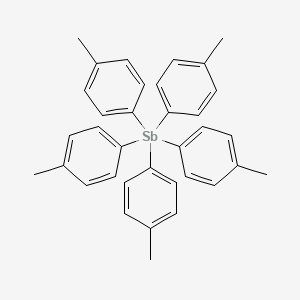
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
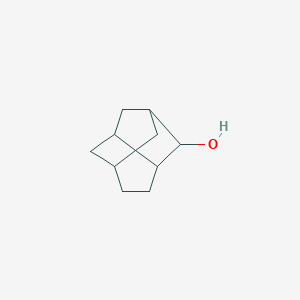
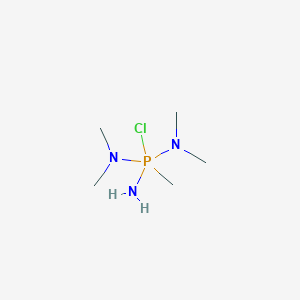
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)

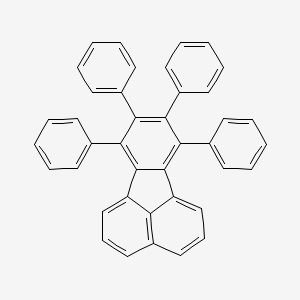


![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
